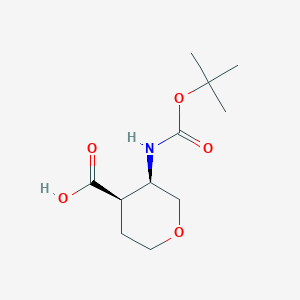

cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid

Übersicht

Beschreibung

“Cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid” is a chemical compound with the molecular formula C11H19NO5 . It is a specialty product for proteomics research . The compound is white to yellow in color and is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of “cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid” contains a total of 36 bonds. These include 17 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, 1 hydroxyl group, and 1 aliphatic ether .Physical And Chemical Properties Analysis

“Cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid” has a molecular weight of 245.27 . It is a white to yellow solid at room temperature . The compound’s InChI code is 1S/C11H19NO5/c1-11(2,3)17-10(15)12-8-6-16-5-4-7(8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1 .Wissenschaftliche Forschungsanwendungen

Stereoselective Synthesis and Functionalization

- Stereoselective Palladium-Catalyzed C(sp3)–H Mono-Arylation : This method achieves selective Pd-catalyzed C(3)–H cis-functionalization of tetrahydropyran carboxylic acids using a C(4) aminoquinoline amide auxiliary. It allows for divergent aminoquinoline removal and installation of various functional groups, offering a route for fragment compound generation suitable for screening in 3–4 steps from readily-available heterocyclic carboxylic acids (Piticari et al., 2021).

- Facile Synthesis of cis-2,6-Disubstituted Tetrahydropyrans : This methodology involves a palladium-catalyzed decarboxylative allylation of various 3,4-dihydro-2H-pyran substrates, leading to the synthesis of cis-2,6-tetrahydropyran precursors in high regio- and stereoselectivity. This process has been used for challenging β-C-glycosylation and the total synthesis of bioactive natural products (Zeng et al., 2014).

Peptide Modeling and Synthesis

- Tetrahydropyran-Amino Acids in Gramicidin-Hybrid Ion Channels : The research focuses on the synthesis of a cis-2,6-disubstituted tetrahydropyran with a δ-amino acid, incorporating the THP amino acid into peptide sequences. The synthesized compound is a suitable substitute for certain positions in the gramicidin ion channel, showing potential in ion channel engineering (Schröder et al., 2006).

- Synthesis of Oligomers of Trans-(4S,5R)-4-carboxybenzyl 5-methyl Oxazolidin-2-one : This work describes the synthesis of oligomers containing residues of trans-(4S,5R)-4-carboxybenzyl 5-methyloxazolidin-2-ones, starting from benzyl-N-Boc-(3R)-aminobutanoate. The synthesized oligomers indicate ordered structures in their NMR spectra, suggesting a new class of pseudoprolines for peptide bond formation (Lucarini & Tomasini, 2001).

Chemical Synthesis and Structural Analysis

- Synthesis of Novel Pyran β-Amino Acid : A report on the synthesis of two new amino acids containing pyran rings from carbohydrate derivatives. The cis-3-amino-pyran-2-carboxylic acid (cis-APyC) was prepared from (R)-glyceraldehyde derivative. Such synthetic methodologies provide routes to novel amino acid structures for various applications (Sridhar, Hanumaiah & Sharma, 2015).

- Vibrational Circular Dichroism as a Probe of Solid-State Organisation : This study uses vibrational circular dichroism (VCD) to analyze the solid-state organization of derivatives of cyclic β-amino acids, demonstrating the sensitivity of VCD to the long-range organization in the crystal. It provides a deeper understanding of the structural aspects of such compounds (Declerck et al., 2019).

Eigenschaften

IUPAC Name |

(3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-8-6-16-5-4-7(8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFHSATYMSUPRM-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1COCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1COCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679400 | |

| Record name | (3R,4R)-3-[(tert-Butoxycarbonyl)amino]oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid | |

CAS RN |

1006891-33-3 | |

| Record name | (3R,4R)-3-[(tert-Butoxycarbonyl)amino]oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-2,3-dihydro-benzo[1,4]oxazine-4-carboxylic acid tert-butyl ester](/img/structure/B1524234.png)